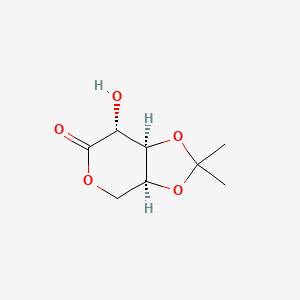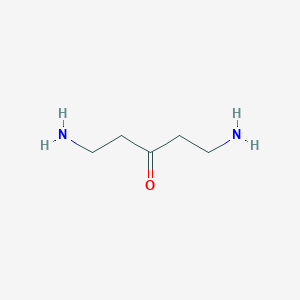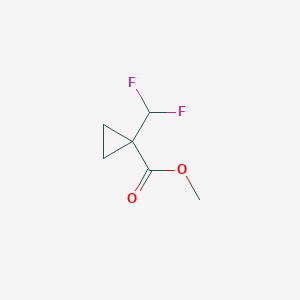
Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C6H8F2O2 It is a cyclopropane derivative where a difluoromethyl group is attached to the cyclopropane ring, and a carboxylate ester group is present
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluoromethyl diazomethane with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The cyclopropane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Cyclopropanecarboxylic acid derivatives: Compounds with various substituents on the cyclopropane ring.
Uniqueness
Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific reactivity and stability are required.
属性
IUPAC Name |
methyl 1-(difluoromethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-10-5(9)6(2-3-6)4(7)8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHLWXMZFAVEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

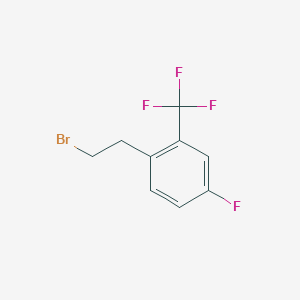
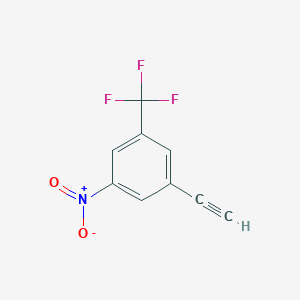

![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
![O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine](/img/structure/B12080386.png)
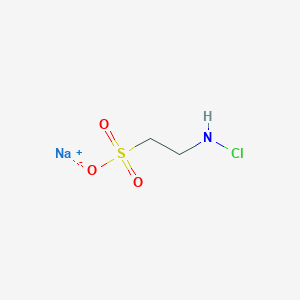
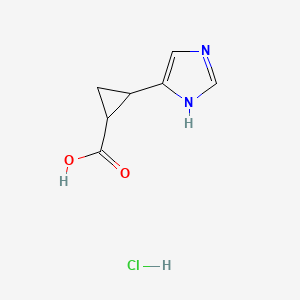
![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)
![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)

